molecular formula C12H20O2 B12652514 Cyclooct-4-enyl isobutyrate CAS No. 94139-02-3

Cyclooct-4-enyl isobutyrate

Cat. No.: B12652514
CAS No.: 94139-02-3
M. Wt: 196.29 g/mol
InChI Key: WDZBGDCYTPOXNK-ARJAWSKDSA-N
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Description

Preparation Methods

The synthesis of cyclooct-4-enyl isobutyrate typically involves the esterification of cyclooct-4-en-1-ol with isobutyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize advanced techniques such as flow photoreactors for the isomerization of cyclooctene derivatives .

Chemical Reactions Analysis

Cyclooct-4-enyl isobutyrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons.

Scientific Research Applications

Cyclooct-4-enyl isobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooct-4-enyl isobutyrate involves its reactivity with various biological molecules. In bioorthogonal chemistry, it reacts with tetrazines through a rapid and selective cycloaddition reaction, forming stable adducts. This reaction is utilized for labeling biomolecules in living systems without interfering with native biological processes .

Comparison with Similar Compounds

Cyclooct-4-enyl isobutyrate can be compared with other cyclooctene derivatives, such as:

This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other cyclooctene derivatives.

Properties

CAS No.

94139-02-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] 2-methylpropanoate

InChI

InChI=1S/C12H20O2/c1-10(2)12(13)14-11-8-6-4-3-5-7-9-11/h3-4,10-11H,5-9H2,1-2H3/b4-3-

InChI Key

WDZBGDCYTPOXNK-ARJAWSKDSA-N

Isomeric SMILES

CC(C)C(=O)OC1CCC/C=C\CC1

Canonical SMILES

CC(C)C(=O)OC1CCCC=CCC1

Origin of Product

United States

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